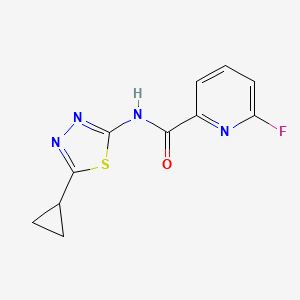![molecular formula C15H21N3O2S B2542967 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione CAS No. 901721-04-8](/img/no-structure.png)
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis of Tetrahydroisoquinoline Derivatives
The compound can be used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Medicinal Chemistry
Isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs), which can be synthesized from this compound, are widely distributed in nature as alkaloids and are employed in medicinal chemistry due to their diverse broad-spectrum biological activity .
Drug Development
THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . These derivatives can be used in the treatment of various conditions, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
Synthesis of Natural Products and Synthetic Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound in their optically pure form, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives such as esters and amides have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Peripheral Catechol-O-Methyltransferase Inhibitor (COMTI)
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from this compound, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
P-gp Inhibitor
A novel P-gp inhibitor with a quinazoline scaffold, which can be synthesized from this compound, has been found to possess high potency, low cytotoxicity, and long duration of activity in reversing doxorubicin (DOX) resistance in K562/A02 cells .
Tumor Imaging and Cancer Therapeutics
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which can be synthesized from this compound, have demonstrated high affinities and selectivities for sigma-2 receptor and have been used extensively as study tools in various tumor imaging and therapy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-5,6-dimethoxybenzamide with 3-methylbutyl isothiocyanate in the presence of a base to form the intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol. This intermediate is then oxidized to the desired product using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.", "Starting Materials": [ "2-amino-5,6-dimethoxybenzamide", "3-methylbutyl isothiocyanate", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite)" ], "Reaction": [ "Step 1: 2-amino-5,6-dimethoxybenzamide is reacted with 3-methylbutyl isothiocyanate in the presence of a base (e.g. sodium hydroxide) to form the intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol.", "Step 2: The intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol is then oxidized using an oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite) to form the final product, 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione." ] } | |
Numéro CAS |
901721-04-8 |
Nom du produit |
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione |
Formule moléculaire |
C15H21N3O2S |
Poids moléculaire |
307.41 |
Nom IUPAC |
6,7-dimethoxy-4-(3-methylbutylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H21N3O2S/c1-9(2)5-6-16-14-10-7-12(19-3)13(20-4)8-11(10)17-15(21)18-14/h7-9H,5-6H2,1-4H3,(H2,16,17,18,21) |
Clé InChI |
YALOTVIHYAFCNM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



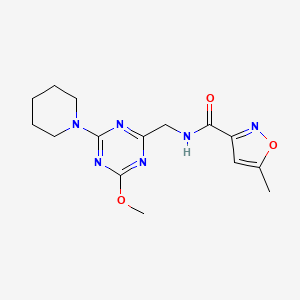
![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)
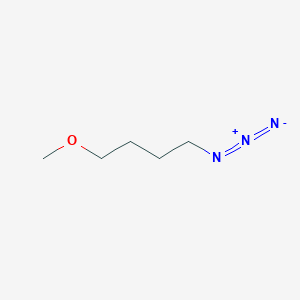
![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)
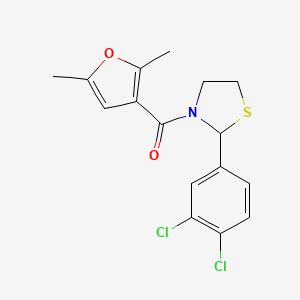
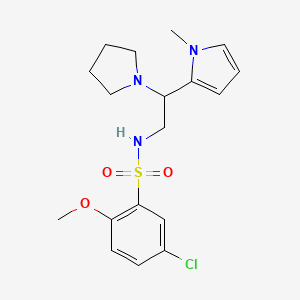

![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
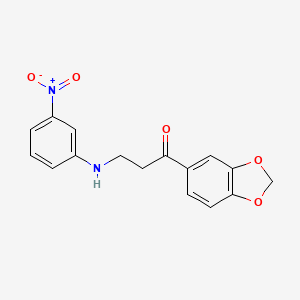
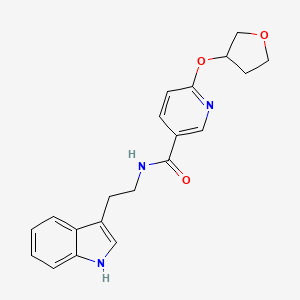

![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
